
(R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-carbamimidoylethyl)carbamate is a chemical compound with the molecular formula C8H17N3O2. It is a derivative of carbamic acid and is often used in organic synthesis and various research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-carbamimidoylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the synthesis of tert-Butyl N-(1-carbamimidoylethyl)carbamate often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-carbamimidoylethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-(1-carbamimidoylethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-carbamimidoylethyl)carbamate involves its ability to act as a protecting group for amines. This compound can form stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of carbamate bonds with amino groups in peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Benzyl carbamate: Another carbamate derivative used in organic synthesis.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
tert-Butyl N-(1-carbamimidoylethyl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other carbamate derivatives. Its ability to form stable linkages with amines makes it particularly valuable in peptide synthesis and other applications requiring selective protection of functional groups.
Biological Activity
(R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate, also known as tert-butyl (1-aminopropan-2-yl)carbamate, is a compound with significant biological activity. Its structure includes a tert-butyl group attached to an amino group, which contributes to its interaction with various biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical formula of this compound is C8H18N2O2 with a molecular weight of approximately 174.24 g/mol. The compound is classified under carbamates and has been studied for its potential in medicinal chemistry.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Sphingosine Kinases : Research indicates that amidine-based compounds similar to this compound can inhibit sphingosine kinases (SphKs), which are crucial in regulating sphingosine 1-phosphate (S1P) levels. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Cannabinoid Receptors : Some studies suggest that related carbamate compounds may act as modulators of cannabinoid receptors, particularly CB2, which are involved in pain regulation and anti-inflammatory responses .
- Enzyme Interactions : The compound may interact with various enzymes involved in metabolic pathways, influencing processes such as pre-mRNA splicing and other cellular functions .
Anticancer Properties
Research has highlighted the potential anticancer properties of this compound through its ability to modulate signaling pathways associated with cell survival and apoptosis. Inhibition of SphK activity leads to decreased S1P levels, which can hinder cancer cell growth and metastasis.
Anti-inflammatory Effects
The compound's interaction with cannabinoid receptors suggests a role in modulating inflammation. By acting as an agonist for CB2 receptors, it may help alleviate chronic pain and reduce inflammatory responses in various conditions .
Case Studies
A notable study investigated the effects of similar amidine-based compounds on cancer cell lines. The results demonstrated a significant reduction in cell viability when treated with these inhibitors, supporting the hypothesis that targeting SphK could be a viable strategy for cancer therapy . Another study focused on the anti-inflammatory properties observed in animal models, where administration of related carbamates resulted in decreased markers of inflammation and pain relief .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-Tert-butyl 1-amino-1-iminopropan-2-ylcarbamate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via carbamate-protected intermediates. For example, asymmetric Mannich reactions using tert-butyl carbamate derivatives can introduce chirality, as demonstrated in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate . Key intermediates are characterized using 1H-NMR, 13C-NMR, and mass spectrometry. For structural confirmation, single-crystal X-ray diffraction (as in tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate) provides unambiguous stereochemical assignments .
Q. How can researchers ensure purity and stability during synthesis and storage?
- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Stability is maintained by storing the compound in airtight containers under inert gas (e.g., N2) at -20°C, as recommended for tert-butyl hydroperoxide derivatives . Impurity profiling via HPLC with UV detection (λ = 254 nm) is critical for quality control .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data (e.g., NMR vs. X-ray) for carbamate derivatives?
- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., hydrogen bonding or rotameric equilibria in solution). For example, tert-butyl carbamates with aromatic substituents exhibit variable NOE effects in 1H-NMR due to intramolecular interactions, while X-ray crystallography reveals static solid-state conformations . Cross-validation using computational models (DFT or MD simulations) can reconcile these differences .
Q. How can enantioselective synthesis of (R)-configured carbamates be optimized?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) are employed. For instance, asymmetric Mannich reactions using L-proline-derived catalysts achieve >90% enantiomeric excess (ee) for tert-butyl β-amino carbonyl compounds . Reaction parameters (temperature, solvent polarity) must be optimized: polar aprotic solvents (e.g., DMF) enhance stereoselectivity, while lower temperatures reduce racemization .
Q. What analytical challenges arise in quantifying degradation products under acidic/basic conditions?
- Methodological Answer : The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions (e.g., TFA), releasing CO2. Degradation pathways are monitored via LC-MS/MS, with emphasis on identifying byproducts like tert-butyl alcohol and imine intermediates . Accelerated stability studies (40°C/75% RH for 6 months) coupled with mass balance analyses are recommended .
Q. How do steric and electronic effects influence reactivity in downstream functionalization?
- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl. For example, tert-butyl (2-chloropyrimidin-4-yl)carbamate undergoes selective substitution at the pyrimidine ring rather than the carbamate under mild conditions . Electronic effects are probed via Hammett plots using para-substituted aryl derivatives .
Application-Oriented Questions
Q. What role does this compound play in peptide mimetic or prodrug design?
- Methodological Answer : The Boc-protected amino-iminopropane moiety serves as a scaffold for non-peptidic protease inhibitors. For example, tert-butyl carbamates with fluorophenyl groups (e.g., tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)carbamate) enhance binding to hydrophobic enzyme pockets . In prodrugs, the Boc group improves solubility and masks amine functionalities until enzymatic cleavage .
Q. How is this compound utilized in solid-phase synthesis or combinatorial libraries?
- Methodological Answer : It is anchored to resin beads via its carboxylic acid derivatives (e.g., Wang resin). Post-synthetic cleavage with TFA yields free amines for further coupling. A 2021 study demonstrated its use in generating a 500-member library of triazolopyrazine derivatives via click chemistry .
Q. Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between small-scale and pilot-scale reactions?
- Methodological Answer : Scale-up issues include inefficient mixing (leading to localized overheating) and solvent evaporation rates. For tert-butyl carbamates, maintaining anhydrous conditions is critical; pilot-scale reactions often require molecular sieves (3Å) to prevent hydrolysis . Kinetic studies using microreactors can identify optimal mixing times and temperatures .
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5(6(9)10)11-7(12)13-8(2,3)4/h5H,1-4H3,(H3,9,10)(H,11,12) |
InChI Key |
SBWMAYUOZBBXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.